(E)-7,7-Dimethyloct-3-en-5-yn-2-one
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Overview
Description
(E)-7,7-Dimethyloct-3-en-5-yn-2-one is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,7-Dimethyloct-3-en-5-yn-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent to introduce the alkyne functionality, followed by a series of reactions to form the final product. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(E)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
(E)-7,7-Dimethyloct-3-en-5-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (E)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-ol: Similar structure but with an alcohol group.
(E)-7,7-Dimethyloct-3-en-5-yn-2-amine: Similar structure but with an amine group.
Uniqueness
(E)-7,7-Dimethyloct-3-en-5-yn-2-one is unique due to its combination of alkyne and alkene functionalities, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Properties
Molecular Formula |
C10H14O |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
(E)-7,7-dimethyloct-3-en-5-yn-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5+ |
InChI Key |
XWMHNKLCRRNGQB-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C=C/C#CC(C)(C)C |
Canonical SMILES |
CC(=O)C=CC#CC(C)(C)C |
Origin of Product |
United States |
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